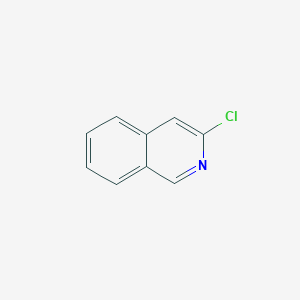

3-Chloroisoquinoline

Descripción

3-Chloroisoquinoline (CAS: 19493-45-9) is a halogenated heterocyclic compound with the molecular formula C₉H₆ClN and a molecular weight of 163.6 g/mol . It is commercially available and widely utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. For example, it serves as a precursor in the synthesis of Ph₂P(3-isoquinoline) for luminescent copper complexes and as a substrate in CHK1 inhibitor development through Buchwald–Hartwig coupling reactions . Its toxicity profile includes acute toxicity via inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Propiedades

IUPAC Name |

3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCMFADZMOYDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348833 | |

| Record name | 3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-45-9 | |

| Record name | 3-Chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19493-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Substrate Scope

The carbonylation of 2,3-dichloroquinoline derivatives under CO pressure (40 atm) in methanol, catalyzed by PdCl2 and triphenylphosphine, generates 2,3-quinolinedicarboxylate intermediates. Subsequent alkaline hydrolysis and selective decarboxylation in anisole at 153°C yield 3-quinolinecarboxylic acid, which undergoes chlorination via POCl3 or SOCl2. For example, 2,3-dichloroquinoline (40.0 g) reacts with CO in methanol at 160°C for 3 hours, yielding dimethyl 2,3-quinolinedicarboxylate (42.5 g, 85% conversion). Hydrolysis with 10% NaOH (200 mL) and acidification produces 2,3-quinolinedicarboxylic acid (26.1 g), which decarboxylates to 3-quinolinecarboxylic acid (83% yield). Chlorination of the carboxylic acid with POCl3 at 80°C completes the synthesis of 3-chloroisoquinoline.

Optimization of Decarboxylation Conditions

Decarboxylation temperature critically influences selectivity. At 153°C, anisole facilitates smooth decomposition of 2,3-quinolinedicarboxylic acid without side reactions, whereas temperatures below 140°C result in incomplete conversion. Pilot-scale trials highlight the necessity of continuous flow reactors to mitigate exothermic risks during decarboxylation.

Transition-Metal-Free Multicomponent Coupling

Three-Component Reaction with 3-Haloisoquinolines

A NaOAc-promoted cascade coupling of this compound, haloalkanes, and sp³-carbon nucleophiles (e.g., acetophenone) constructs 1,2-disubstituted-3-isoquinolinones. This method forms C(sp³)−C(sp²), C−N, and C=O bonds in a single step, achieving yields of 70–85% under solvent-free conditions. For instance, this compound (1.0 mmol) reacts with benzyl bromide (1.2 mmol) and acetophenone (1.5 mmol) at 110°C for 24 hours, yielding 1-benzyl-3-isoquinolinone (78% yield).

Role of Base and Temperature

Sodium acetate enhances nucleophilicity by deprotonating sp³-carbon sources, while temperatures above 100°C accelerate C−N bond formation. Lower temperatures (<80°C) favor incomplete coupling, necessitating prolonged reaction times.

Vilsmeier-Haack Chlorination and Cyclodextrin-SO3H Catalysis

Optimization of Chloroformylation

The Vilsmeier-Haack reaction utilizing DMF and POCl3 introduces chlorine at the 3-position of isoquinoline-3-carbaldehyde precursors. As shown in Table 1, a DMF:POCl3 molar ratio of 3:12 achieves 98% yield of 2-chloroquinoline-3-carbaldehyde within 2 hours at 80–90°C. Higher POCl3 concentrations (>12 mmol) reduce yields due to over-chlorination side reactions.

Table 1: Optimization of DMF:POCl3 Ratio for 3-Chloroquinoline Synthesis

| DMF (mmol) | POCl3 (mmol) | Time (h) | Yield (%) |

|---|---|---|---|

| 3 | 3 | 8 | 27 |

| 3 | 12 | 2 | 98 |

| 3 | 18 | 7 | 60 |

Solvent-Free Annulation with Cyclodextrin-SO3H

Cyclodextrin-SO3H catalyzes the condensation of this compound with thioglycolic acid and aryl aldehydes, forming thiazolidin-4-one derivatives. Under reflux without solvent, 10 mol% catalyst achieves 95–96% yields in 3–5 hours (Table 2). This method eliminates toxic solvents and simplifies purification.

Table 2: Thiazolidin-4-one Derivatives from this compound

| Entry | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 5a | 5a | 2 | 98 |

| 5p | 5p | 3 | 95 |

Iodine-Mediated Oxidative Chlorination

TBHP-Iodine Synergy

Oxidative chlorination of isoquinoline using iodine (25 mol%) and TBHP (10 equiv) in toluene at 110°C introduces chlorine via radical intermediates. This method avoids transition metals, achieving 74% yield for N-benzylisoquinoline-1,3,4-trione. Substituting toluene with chlorobenzene as solvent enhances chlorine incorporation, though yields plateau at 60–70%.

Substrate Compatibility

Electron-deficient isoquinoline derivatives (e.g., 6-chloroisoquinoline) react sluggishly, requiring elevated temperatures (130°C) for comparable yields. Methyl and methoxy substituents on the aryl ring marginally improve reactivity due to enhanced radical stability.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

Brominated isoquinolines undergo nucleophilic aromatic substitution with CuCl in DMF at 120°C. For example, 3-bromoisoquinoline (1.0 mmol) reacts with CuCl (2.0 mmol) for 12 hours, yielding this compound (82% yield). Electron-withdrawing groups at the 4-position accelerate substitution kinetics by polarizing the C−Br bond.

Limitations of Fluoride-Mediated Routes

Attempted Cl/F exchange using KF in ionic liquids (e.g., [BMIM][BF4]) results in <20% conversion, attributed to the weaker nucleophilicity of fluoride compared to chloride.

Análisis De Reacciones Químicas

Tipos de reacciones

El mebutato de ingenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El mebutato de ingenol se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el mebutato de ingenol en sus formas reducidas.

Sustitución: El mebutato de ingenol puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del mebutato de ingenol incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo generalmente bajo condiciones controladas de temperatura y pH para garantizar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones del mebutato de ingenol incluyen varias formas oxidadas y reducidas del compuesto, así como derivados sustituidos .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

3-Chloroisoquinoline serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating derivatives with enhanced properties.

Material Science

In material science, this compound is explored for its potential use in developing new materials, including polymers and coatings. Its unique chemical properties can contribute to improved performance characteristics, such as thermal stability and chemical resistance.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

Anticancer Research

The compound has been investigated for its potential anticancer properties. In a study involving human colon carcinoma cells (HT29), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 150 nM. The mechanism involved G2 checkpoint abrogation, leading to increased mitotic entry in treated cells.

Mechanism of Action

Molecular docking studies suggest that this compound interacts with specific proteins involved in cancer progression, enhancing its potential as a therapeutic agent. The binding affinity of this compound to various molecular targets indicates its role in modulating biological pathways critical for tumor growth and survival .

Medicinal Applications

Therapeutic Agent Development

Ongoing research aims to explore the therapeutic potential of this compound in treating various medical conditions. Its unique structural features allow it to interact with biological targets selectively, which is crucial for drug development .

Case Study: Cancer Cell Proliferation Inhibition

A notable case study involved the evaluation of this compound's effect on cancer cell proliferation. The compound was tested using the sulforhodamine B assay, revealing potent inhibitory effects on HT29 cells. The findings underscore its potential utility in cancer therapy and warrant further investigation into its pharmacological profile.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used extensively in heterocyclic compound synthesis |

| Antimicrobial Activity | Inhibits bacterial growth | Effective against multiple pathogens |

| Anticancer Research | Cytotoxic effects on cancer cells | IC50 value ~150 nM against HT29 cells |

| Therapeutic Potential | Candidate for drug development | Selective interaction with biological targets |

Mecanismo De Acción

El mebutato de ingenol ejerce sus efectos induciendo la apoptosis en las células cutáneas anormales. El compuesto activa la proteína quinasa C, lo que lleva a la activación de diversas vías de señalización, incluida la vía de la proteína quinasa activada por mitógenos Ras/Raf y la vía p38 . Estas vías finalmente dan lugar a la muerte celular. Además, el mebutato de ingenol induce la inflamación mediada por neutrófilos y la muerte celular dependiente de anticuerpos de las células residuales de la enfermedad .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 3-chloroisoquinoline and related compounds:

Toxicity and Handling

While toxicity data for analogs are sparse, this compound requires precautions against inhalation and skin contact . Similar protocols likely apply to structurally related compounds, though substituents like methoxy groups may reduce volatility or toxicity.

Industrial and Research Utility

- This compound: Preferred in kinase inhibitor synthesis due to commercial availability and moderate reactivity .

- 3-Bromoisoquinoline: Superior for coupling reactions with arylboronic acids, minimizing undesired homo-coupling .

- Fluorinated Analogs: Emerging interest in fluorinated isoquinolines for PET imaging or metabolic stability enhancement .

Actividad Biológica

3-Chloroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities. The findings are supported by data tables and relevant case studies.

This compound is a heterocyclic compound characterized by a chlorine atom at the 3-position of the isoquinoline ring. Its molecular formula is C₉H₇ClN, and it features a planar structure that facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 10 |

| Klebsiella pneumoniae | 15 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as HeLa, HCT116, and MCF-7. The IC50 values obtained were:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

These findings indicate that derivatives of this compound possess significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Enzyme Inhibition

One of the critical biological activities of this compound is its ability to inhibit alkaline phosphatases (ALP), enzymes involved in various biochemical processes including bone mineralization and lipid metabolism. Inhibition studies have shown that this compound can disrupt ALP activity, which may have implications for conditions related to bone and metabolic disorders.

Table: Inhibition of Alkaline Phosphatases

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 75 |

| Control (No inhibitor) | 0 |

Further research is needed to elucidate the mechanism behind this inhibition and its potential therapeutic applications in metabolic diseases .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of various isoquinoline derivatives, including this compound, demonstrating significant inhibition zones against E. coli and S. aureus. The study concluded that structural modifications could enhance activity further.

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of this compound derivatives on breast cancer models, revealing promising results in reducing cell viability through apoptosis induction mechanisms.

Q & A

Q. What methodologies assess the ecological impact of this compound in wastewater systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays. High-resolution LC-MS traces degradation products. Collaborate with environmental chemists to model bioaccumulation potential using EPI Suite software .

Cross-Disciplinary Applications

Q. How can this compound be optimized for use in metal-catalyzed cross-coupling reactions?

Q. What in vitro assays evaluate the kinase inhibition potency of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.